3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound featuring a spiro[indole-3,2’-pyrrole] core structure. This compound is characterized by the presence of a benzofuran moiety, a hydroxy group, and a tetrahydrofuran-2-ylmethyl substituent. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Spiro[indole-3,2’-pyrrole] Core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable pyrrole precursor.
Introduction of the Benzofuran Moiety: The benzofuran-2-ylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using benzofuran-2-carboxylic acid chloride.
Hydroxylation: The hydroxy group can be introduced through a selective hydroxylation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydrofuran-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential bioactivity. The presence of the benzofuran moiety suggests possible antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing binding affinity. The spiro[indole-3,2’-pyrrole] core provides structural rigidity, allowing for precise interactions with target sites.
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[2-(1-benzofuran-2-ylcarbonyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
- BUTYL 3-((1-BENZOFURAN-2-YLCARBONYL)AMINO)BENZOATE
Uniqueness
Compared to similar compounds, 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione stands out due to its spiro[indole-3,2’-pyrrole] core, which imparts unique structural and chemical properties. This core structure provides enhanced stability and rigidity, making it a valuable scaffold for drug design and material science applications.
Properties
Molecular Formula |
C26H22N2O6 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1-methyl-1'-(oxolan-2-ylmethyl)spiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C26H22N2O6/c1-27-18-10-4-3-9-17(18)26(25(27)32)21(22(29)20-13-15-7-2-5-11-19(15)34-20)23(30)24(31)28(26)14-16-8-6-12-33-16/h2-5,7,9-11,13,16,30H,6,8,12,14H2,1H3 |
InChI Key |
ZISGHRIVKVOBMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CC4CCCO4)O)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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